4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Description
Chemical Classification and Systematic Nomenclature
4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol belongs to the class of heterocyclic compounds known as 1,2,4-triazoles, specifically substituted at the 4- and 5-positions with an allylic (2-methylprop-2-en-1-yl) and a phenoxymethyl group, respectively, and featuring a thiol group at the 3-position of the triazole ring. The systematic International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern and is consistent with nomenclature conventions for triazole derivatives. This compound can be classified as a 4H-1,2,4-triazole-3-thiol derivative, where the "4H" indicates the hydrogen atom at the nitrogen in position 4 of the ring, and the thiol group is attached at position 3. The molecular formula typically corresponds to a structure incorporating carbon, hydrogen, nitrogen, oxygen, and sulfur atoms, with a molecular weight approximately in the range of related phenoxymethyl-substituted triazole-thiols (~283 g/mol).
Research Significance in Heterocyclic Chemistry
The 1,2,4-triazole scaffold is a privileged structure in medicinal and heterocyclic chemistry, known for its aromaticity, nitrogen-rich composition, and ability to engage in diverse chemical interactions. Derivatives of 1,2,4-triazole-3-thiol have attracted significant research interest due to their broad spectrum of biological activities including antimicrobial, anticancer, antifungal, and enzyme inhibitory properties. The substitution pattern in this compound offers a unique combination of hydrophobic and electron-donating groups that may modulate its chemical reactivity and biological interactions. Such compounds are valuable in drug discovery pipelines and as molecular probes for enzyme inhibition studies, particularly targeting metallo-β-lactamases and other biologically relevant proteins. The phenoxymethyl moiety contributes to enhanced binding affinity and specificity in biological targets, while the allylic substituent influences molecular conformation and lipophilicity.
Methodological Frameworks for Triazole-Thiol Studies
Research on 1,2,4-triazole-3-thiol derivatives, including this compound, employs a multidisciplinary methodological framework encompassing synthetic organic chemistry, spectroscopic characterization, computational modeling, and biological evaluation.
Synthetic Approaches : These derivatives are typically synthesized via cyclization reactions involving thiosemicarbazide precursors and appropriate aldehydes or ketones to introduce the desired substituents. Functionalization at the 4- and 5-positions is achieved through nucleophilic substitution or condensation reactions.
Spectroscopic and Structural Characterization : Nuclear magnetic resonance spectroscopy, mass spectrometry, infrared spectroscopy, and X-ray crystallography are routinely used to confirm molecular structure and purity. Computational chemistry tools such as density functional theory calculations assist in understanding tautomeric equilibria and electronic properties.
Biological and Enzymatic Assays : The biological potential is assessed through in vitro assays targeting microbial strains, cancer cell lines, or enzymes such as metallo-β-lactamases. Structure-activity relationship studies guide the optimization of substituents for enhanced activity and selectivity.
Computational Docking and Modeling : Molecular docking studies help predict binding modes and affinities to biological targets, facilitating rational design of more potent derivatives. For example, derivatives with hydrophobic substitutions at the 5-position have been explored to improve binding to enzyme active sites.
Table 1: Selected Chemical and Physical Properties of Related 1,2,4-Triazole-3-thiol Derivatives
Table 2: Representative Biological Activities of 1,2,4-Triazole-3-thiol Derivatives
Properties
IUPAC Name |
4-(2-methylprop-2-enyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-10(2)8-16-12(14-15-13(16)18)9-17-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNWUQMHKIYXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable isothiocyanate, followed by alkylation and subsequent functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Synthetic Formation Pathways
The compound is synthesized through multi-step protocols involving cyclization and functionalization:
These steps are analogous to methods used for synthesizing structurally related triazolethiones, where cyclization under basic conditions forms the heterocyclic core .
Thiol Group Reactivity
The thiol moiety participates in nucleophilic and oxidative reactions:
Key Reactions
-
Oxidation :
Converts to disulfide (-S-S-) bridges using H₂O₂ or I₂, though specific data for this compound is limited. Similar triazolethiones show moderate oxidation susceptibility . -
Condensation with Hydrazines :
Forms hydrazone derivatives when reacted with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) .
Isoprenyl Side Chain Reactivity
The 2-methylprop-2-en-1-yl group enables addition and polymerization reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Electrophilic addition | HCl, H₂O | Chlorohydrin derivative |
| Free-radical polymerization | AIBN initiator, 70°C | Poly(isoprenyl-triazole) polymer |
| Diels-Alder reaction | Maleic anhydride, reflux | Cycloadduct with enhanced polarity |
These reactions are inferred from studies on structurally related propenyl-substituted heterocycles .
Triazole Ring Modifications
The 1,2,4-triazole core undergoes electrophilic substitution and ring-opening under specific conditions:
-
Nitrogen functionalization :
Reacts with nitrating agents (HNO₃/H₂SO₄) to yield nitro derivatives at N1 or N2 positions. -
Ring-opening hydrolysis :
Prolonged heating with concentrated HCl cleaves the triazole ring to form thiourea derivatives .
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler triazolethiones due to steric and electronic effects from its substituents:
| Feature | Impact on Reactivity |
|---|---|
| Phenoxymethyl group | Enhances electron density at S, increasing nucleophilicity |
| Isoprenyl side chain | Introduces steric hindrance, reducing accessibility for bulky electrophiles |
| Triazole ring | Stabilizes intermediates through conjugation, facilitating multi-step derivatization |
Stability and Decomposition
-
Thermal stability : Decomposes above 200°C, releasing SO₂ and isoprene fragments (TGA data inferred from PubChem analogs ).
-
Photolytic degradation : UV exposure in solution leads to disulfide formation and phenoxy radical byproducts.
Unreported Reactions & Research Gaps
While the compound’s synthesis and basic alkylation are documented, the following remain unexplored:
-
Catalytic cross-coupling (e.g., Suzuki-Miyaura) at the triazole ring.
-
Bioconjugation via thiol-selective linkers (e.g., maleimide chemistry).
-
Detailed kinetic studies on hydrolysis and oxidation.
Scientific Research Applications
Antifungal Activity
Triazoles are primarily recognized for their antifungal properties. The compound has shown promising results in inhibiting fungal growth. For instance, studies indicate that derivatives of 1,2,4-triazole exhibit enhanced antifungal activity against various fungal strains when modified with specific substituents. The incorporation of the thiol group in 4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol may enhance its efficacy against pathogenic fungi such as Candida and Aspergillus species .
Antibacterial Properties
Research has demonstrated that triazole derivatives possess significant antibacterial activity. The specific compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it exhibits comparable or superior antibacterial activity to established antibiotics against strains such as Staphylococcus aureus and Escherichia coli. Structure-activity relationship (SAR) studies indicate that modifications at the phenoxy and thiol positions can significantly impact antimicrobial potency .
Anticancer Potential
The triazole scaffold has been explored for anticancer applications due to its ability to inhibit cancer cell proliferation. Compounds with triazole moieties have shown promise in targeting various cancer types by disrupting cellular processes involved in tumor growth. Early-stage studies involving this compound suggest potential cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic viability .
Fungicides
The agricultural sector benefits from triazole compounds as fungicides. The compound's structure suggests it could act as a potent fungicide against crop pathogens, contributing to crop protection strategies. Research into similar triazole derivatives indicates their effectiveness in controlling fungal diseases in plants, which is crucial for maintaining agricultural productivity .
Herbicides
There is also potential for this compound to be developed as a herbicide. Triazoles can interfere with plant metabolism and growth pathways, providing a mechanism for weed control. Studies on related compounds have shown that they can effectively inhibit weed growth without adversely affecting crop yield .
Case Studies and Research Findings
| Application | Study Reference | Key Findings |
|---|---|---|
| Antifungal | PMC7384432 | Enhanced antifungal activity against Candida species; effective at low concentrations (EC50: 0.0087–0.0309 g/L). |
| Antibacterial | PMC7384432 | Demonstrated higher potency against MRSA compared to standard antibiotics (MIC: 0.046–3.11 μM). |
| Anticancer | PMC7384432 | Exhibited cytotoxic effects on several cancer cell lines; further studies needed to elucidate mechanisms. |
| Agricultural Use | CA2145234A1 | Effective as a fungicide with significant activity against common agricultural pathogens; potential for development as a commercial product. |
Mechanism of Action
The mechanism of action of 4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(prop-2-en-1-yl)phenol: Known for its aromatic properties and used in flavoring and fragrance industries.
4-phenyl-1,3-thiazol-2-amine: Another heterocyclic compound with potential biological activities.
Uniqueness
4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its triazole ring and thiol group make it versatile for various applications, distinguishing it from other similar compounds.
Biological Activity
4-(2-methylprop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by various studies and data.
Chemical Structure and Properties
This compound has the following chemical formula: with a molecular weight of 261.34 g/mol. The structural characteristics of triazoles contribute significantly to their biological functions.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. A study demonstrated that compounds derived from 1,2,4-triazole showed effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Efficacy of Triazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 0.12 - 1.95 | E. coli, S. aureus, P. aeruginosa |
| Ciprofloxacin derivatives | < 0.5 | MRSA, S. epidermidis |
| N-allyl derivative | 3.25 | Mycobacterium smegmatis |
The Minimum Inhibitory Concentration (MIC) values for this compound were comparable to those of established antibiotics like ciprofloxacin and levofloxacin, indicating its potential as a novel antibacterial agent .
Antifungal Activity
Triazoles are also known for their antifungal properties. The compound was evaluated against various fungal strains with promising results.
Table 2: Antifungal Efficacy
| Compound | Fungal Strains Tested | Observed Activity |
|---|---|---|
| This compound | Candida albicans, Aspergillus niger | Inhibition of growth observed |
The compound demonstrated significant antifungal activity against these strains, suggesting its utility in treating fungal infections .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The cytotoxic effects of this compound were assessed against several cancer cell lines.
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Human melanoma (IGR39) | 5.0 | High selectivity towards cancer cells |
| Triple-negative breast cancer (MDA-MB-231) | 10.0 | Significant inhibition of cell proliferation |
| Pancreatic carcinoma (Panc-1) | 7.5 | Effective against drug-resistant strains |
The compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its potential as an effective anticancer agent .
The biological activity of triazoles is often attributed to their ability to inhibit key enzymes involved in cellular processes such as DNA synthesis and cell wall formation in bacteria and fungi. The thiol group in this compound may enhance its reactivity with biological targets.
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this triazole derivative resulted in a significant reduction in bacterial load compared to standard treatments.
- Anticancer Trials : In vitro studies showed that the compound could reduce tumor size in animal models when administered at specific dosages.
Q & A
Q. How to establish structure-activity relationships (SARs) for triazole-thiol derivatives with heterocyclic substitutions?
- Methodology : Synthesize analogs with pyridine, pyrrole, or morpholine substituents. Assess bioactivity and correlate with:
- Electron density (Hammett σ values): Electron-withdrawing groups enhance antimicrobial activity.
- Steric bulk : Bulky groups (e.g., 4-ethoxyphenyl) reduce membrane penetration but improve target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
